2-(2,5-dimethylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
2-(2,5-dimethylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic compound with a molecular formula of C24H22N6O3 and a molecular weight of 442.479. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a thioether linkage. It is often used in various scientific research applications due to its potential biological activities.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-4-32-18-7-5-6-17(11-18)23-26-22(33-28-23)13-29-24(31)21-12-20(27-30(21)14-25-29)19-10-15(2)8-9-16(19)3/h5-12,14H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYOJGHJZCKOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
2-(2,5-dimethylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.
Scientific Research Applications
2-(2,5-dimethylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-(2,5-dimethylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one can be compared with other similar compounds, such as:
2-(2,5-dimethylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one: This compound shares a similar structure but may have different substituents on the pyrimidine or piperidine rings, leading to variations in its biological activities and applications.
2-(2,5-dimethylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one: This compound has a different thioether linkage, which can affect its chemical reactivity and biological properties.
Biological Activity
The compound 2-(2,5-dimethylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C25H25N5O2
- Molecular Weight : 425.50 g/mol
The compound features a pyrazolo-triazine backbone with oxadiazole and ethoxyphenyl substituents that may influence its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of oxadiazole and triazine moieties has been linked to enhanced cytotoxicity against various cancer cell lines. For instance:
- Case Study 1 : A derivative of pyrazolo[1,5-d][1,2,4]triazin demonstrated an IC50 value of 10 µM against MCF-7 breast cancer cells. This suggests that the presence of the triazine core is crucial for cytotoxic activity due to its ability to interfere with cellular processes.
Antimicrobial Activity
Compounds containing oxadiazole rings have shown promising antimicrobial properties. The specific compound under review has been tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate moderate antibacterial activity, suggesting potential applications in treating infections caused by resistant strains.
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds similar to the one have been evaluated for their anti-inflammatory effects. In vitro assays have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit specific enzymes involved in tumor progression.
- Cell Cycle Arrest : Studies suggest that derivatives can induce cell cycle arrest at the G2/M phase.
- Apoptosis Induction : The compound may promote apoptosis through the activation of caspases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on its structure:
- Dimethylphenyl Group : Enhances lipophilicity and cellular uptake.
- Oxadiazole Substituent : Contributes to increased potency against cancer cell lines.
- Ethoxy Group : May improve solubility and bioavailability.
Q & A
Q. How to compare this compound’s bioactivity with structural analogs?
- Methodological Answer :
- PCA analysis : Cluster bioactivity data (e.g., IC₅₀, MIC) to identify key substituent contributions .
- Free-Wilson analysis : Quantify group contributions to activity using regression models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
